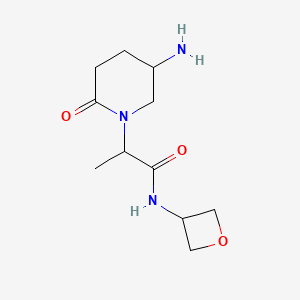
2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a piperidinone ring and an oxetane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide typically involves multiple steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or keto acids, under acidic or basic conditions.
Introduction of the Amino Group: The amino group at the 5-position of the piperidinone ring can be introduced via reductive amination or through nucleophilic substitution reactions.
Attachment of the Oxetane Moiety: The oxetane ring can be introduced through nucleophilic substitution reactions involving oxetane derivatives and appropriate leaving groups.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the piperidinone and oxetane moieties, typically through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted oxetane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)acetamide
- 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)butanamide
Uniqueness
Compared to similar compounds, 2-(5-Amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H19N3O3 |
|---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(5-amino-2-oxopiperidin-1-yl)-N-(oxetan-3-yl)propanamide |
InChI |
InChI=1S/C11H19N3O3/c1-7(11(16)13-9-5-17-6-9)14-4-8(12)2-3-10(14)15/h7-9H,2-6,12H2,1H3,(H,13,16) |
InChI Key |
FTJTZVWEXYCGAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1COC1)N2CC(CCC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
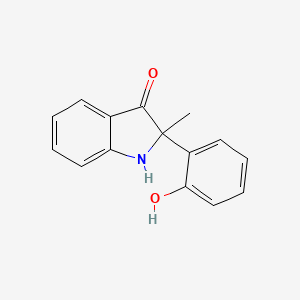
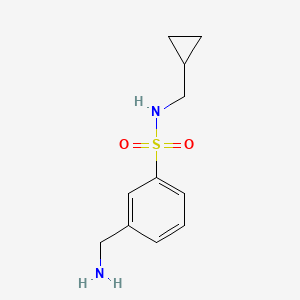
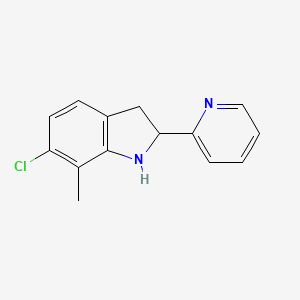
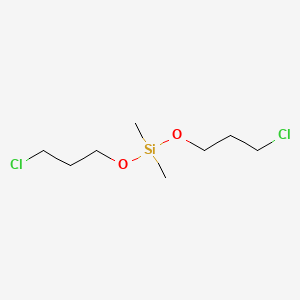

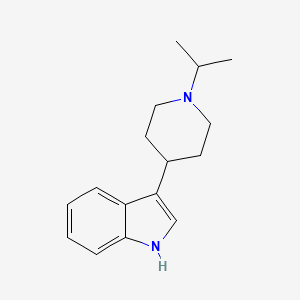


![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)
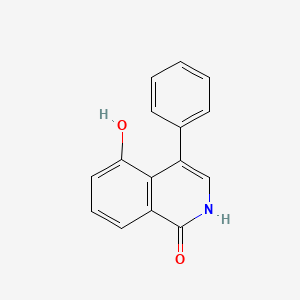
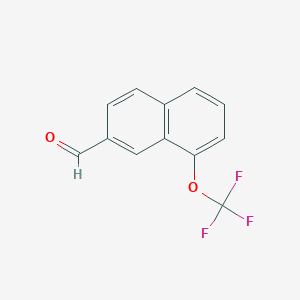
![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)

